

Methyl 4-sulfamoylbenzoate structure and molecular weight

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An In-Depth Technical Guide to **Methyl 4-sulfamoylbenzoate** for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of **Methyl 4-sulfamoylbenzoate**, a sulfonamide-containing aromatic ester of significant interest in medicinal chemistry and drug development. This document details its chemical structure, molecular weight, physicochemical properties, synthesis protocols, and its potential therapeutic applications, with a focus on its role as a carbonic anhydrase inhibitor.

Core Compound Identification and Properties

Methyl 4-sulfamoylbenzoate is a small molecule featuring a methyl benzoate core substituted with a sulfamoyl group at the para-position. This structural motif is a key pharmacophore in a variety of therapeutic agents.

Table 1: Chemical and Physical Properties of Methyl 4-sulfamoylbenzoate



Property	Value	Source
IUPAC Name	methyl 4-sulfamoylbenzoate	[1]
Synonyms	Methyl 4- (aminosulfonyl)benzoate, 4- Methoxycarbonylbenzenesulfo namide, p- Carboxybenzenesulfonamide Methyl Ester	[1][2]
CAS Number	22808-73-7	[1]
Molecular Formula	C ₈ H ₉ NO ₄ S	[1]
Molecular Weight	215.23 g/mol	[1][2]
Appearance	Solid	[3]
Purity	≥97%	[3]
Storage	Inert atmosphere, room temperature	[3]
SMILES	COC(=0)C1=CC=C(C=C1)S(= O)(=O)N	[1]
InChIKey	XLOVNJUCAFIANM- UHFFFAOYSA-N	[1]

Synthesis of Sulfamoylbenzoates

The synthesis of sulfamoylbenzoates is a critical process for the development of sulfonamide-based therapeutics. Traditional methods often involve hazardous reagents, while modern approaches aim for improved efficiency and safety.

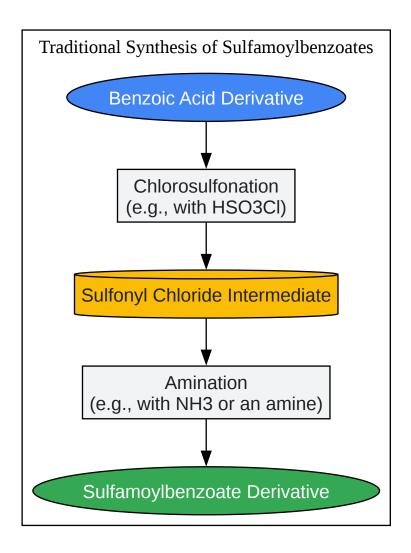
General Synthetic Approach: Chlorosulfonation Pathway

A conventional and widely established method for synthesizing sulfamoylbenzoates involves a multi-step process that begins with the electrophilic chlorosulfonation of a benzoic acid



derivative, which is then followed by amination.[4] This pathway, while effective, utilizes corrosive reagents like chlorosulfonic acid and can generate significant chemical waste.[4]

The logical workflow for this traditional synthesis is illustrated in the diagram below.



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A diagram illustrating the traditional chlorosulfonation pathway for synthesizing sulfamoylbenzoates.

Experimental Protocol: Synthesis of a Structurally Related Analog

While a specific protocol for the direct synthesis of **Methyl 4-sulfamoylbenzoate** is not readily available in the cited literature, a detailed three-step synthesis for the closely related analog,

Foundational & Exploratory





Methyl 4-(sulfamoylmethyl)benzoate, provides a valuable reference. This process starts from Methyl 4-(bromomethyl)benzoate.[5]

Step 1: S-alkylation to form Sodium Methyl 4-(benzoate)methylsulfonate[5]

This step involves the nucleophilic substitution of the bromide with a sulfite salt.

- Materials and Reagents:
 - Methyl 4-(bromomethyl)benzoate
 - Anhydrous sodium sulfite
 - Deionized water
 - Ethanol
- Procedure:
 - In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve sodium sulfite in deionized water.
 - Add a solution of Methyl 4-(bromomethyl)benzoate in ethanol to the flask.
 - Heat the mixture to reflux and maintain for a specified period to ensure the reaction goes to completion.
 - Cool the reaction mixture and isolate the product, which may involve precipitation and filtration.

Step 2: Chlorosulfonation to yield Methyl 4-(chlorosulfonylmethyl)benzoate[5]

This step converts the sulfonate salt into a more reactive sulfonyl chloride.

- · Materials and Reagents:
 - Sodium Methyl 4-(benzoate)methylsulfonate (from Step 1)
 - A chlorinating agent (e.g., thionyl chloride or phosphorus pentachloride)



An appropriate solvent (e.g., dichloromethane)

Procedure:

- Suspend the dried product from Step 1 in an inert solvent.
- Carefully add the chlorinating agent to the suspension, controlling the temperature as the reaction may be exothermic.
- Stir the mixture at room temperature or with gentle heating until the conversion to the sulfonyl chloride is complete.
- Remove the solvent and any volatile byproducts under reduced pressure to obtain the crude sulfonyl chloride.

Step 3: Amination to afford Methyl 4-(sulfamoylmethyl)benzoate[5]

The final step involves the reaction of the sulfonyl chloride with an ammonia source to form the sulfonamide.

- · Materials and Reagents:
 - Methyl 4-(chlorosulfonylmethyl)benzoate (from Step 2)
 - Ammonia (e.g., aqueous ammonia or ammonia gas)
 - An appropriate solvent (e.g., dichloromethane or THF)

Procedure:

- Dissolve the crude sulfonyl chloride from Step 2 in a suitable solvent.
- Cool the solution in an ice bath.
- Slowly add the ammonia source to the cooled solution, maintaining a low temperature.
- Allow the reaction to warm to room temperature and stir until the reaction is complete.



- Work up the reaction mixture, which typically involves washing with water, drying the organic layer, and removing the solvent.
- Purify the final product, for example, by recrystallization or column chromatography.

Therapeutic Applications and Mechanism of Action

The sulfonamide group is a well-established pharmacophore, and compounds like **Methyl 4-sulfamoylbenzoate** are of significant interest for their potential biological activities, particularly as enzyme inhibitors.

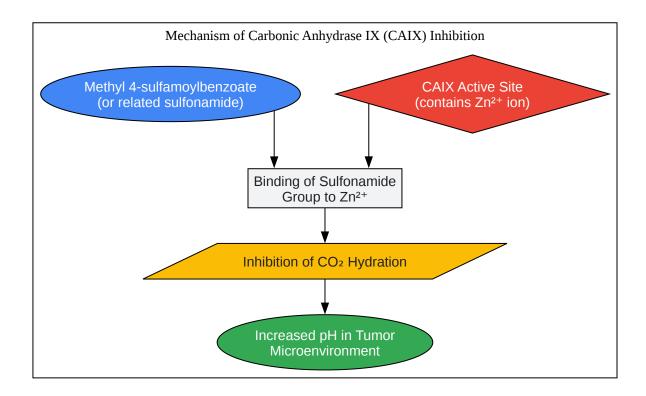
Carbonic Anhydrase Inhibition

Derivatives of sulfamoylbenzoate have shown high affinity and selectivity for carbonic anhydrases (CAs).[3] CAs are metalloenzymes that play a crucial role in pH regulation and other physiological processes by catalyzing the reversible hydration of carbon dioxide.

Of particular interest is Carbonic Anhydrase IX (CAIX), which is overexpressed in many solid tumors and contributes to the acidification of the tumor microenvironment, thereby promoting cancer cell survival and metastasis.[3][6] Consequently, CAIX is a validated target for the development of anticancer drugs.[3] Methyl 2-halo-4-substituted-5-sulfamoyl-benzoates, which are structurally related to **Methyl 4-sulfamoylbenzoate**, have been designed as high-affinity and selective inhibitors of CAIX.[6]

The proposed mechanism of action involves the binding of the sulfonamide group to the zinc ion in the active site of the carbonic anhydrase enzyme, thereby inhibiting its catalytic activity.





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A diagram showing the proposed mechanism of CAIX inhibition by sulfonamide-based compounds.

Experimental Protocol: Screening for Carbonic Anhydrase Inhibition

A common method for evaluating the inhibitory activity of compounds against carbonic anhydrases is a stopped-flow CO₂ hydration assay.

• Principle: This assay measures the ability of an inhibitor to block the CA-catalyzed hydration of CO₂ to bicarbonate and a proton, which results in a pH change that can be monitored by a pH indicator.



- Materials and Reagents:
 - Purified human carbonic anhydrase isoenzyme (e.g., CAIX)
 - Methyl 4-sulfamoylbenzoate (or test compound) dissolved in a suitable solvent (e.g., DMSO)
 - Buffer solution (e.g., TRIS or HEPES)
 - pH indicator (e.g., phenol red)
 - CO₂-saturated water
- Procedure:
 - Prepare a series of dilutions of the test compound.
 - In a stopped-flow spectrophotometer, rapidly mix a solution containing the CA enzyme,
 buffer, pH indicator, and the test compound with a CO₂-saturated water solution.
 - Monitor the change in absorbance of the pH indicator over time as the pH decreases due to proton production from CO₂ hydration.
 - Calculate the initial rate of the reaction for each concentration of the inhibitor.
 - Determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Conclusion

Methyl 4-sulfamoylbenzoate is a valuable chemical entity for researchers, scientists, and drug development professionals. Its synthesis, while rooted in traditional organic chemistry, is amenable to modern improvements. The presence of the sulfonamide pharmacophore makes it a prime candidate for development as an enzyme inhibitor, particularly in the context of anticancer therapies targeting carbonic anhydrase IX. The protocols and data presented in this guide offer a solid foundation for further investigation and application of this promising compound.



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